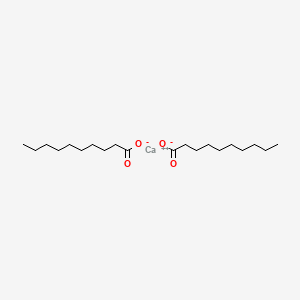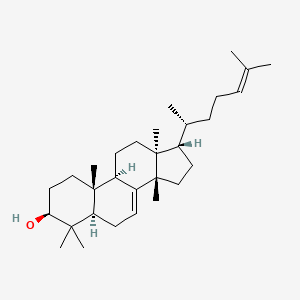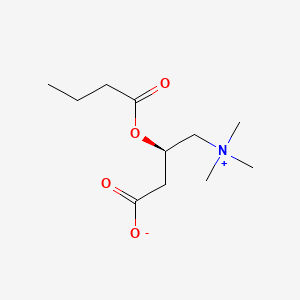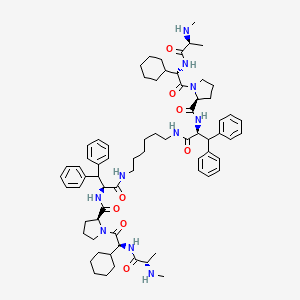
Calcium decanoate
Vue d'ensemble
Description
It is a colorless solid with the molecular formula Ca(C10H19O2)2 and a molecular weight of 418.69 g/mol . This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Calcium decanoate can be synthesized through the reaction of decanoic acid with calcium hydroxide. The specific preparation method involves suspending n-decanoic acid and calcium hydroxide in a reaction vessel, heating the reaction, and then collecting and drying the resulting precipitate . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Calcium decanoate undergoes several types of chemical reactions, including:
Common reagents used in these reactions include ferric chloride hexahydrate and sodium decanoate. The major products formed from these reactions are normal alkanes, monoalkenes, and various complexes.
Applications De Recherche Scientifique
Calcium decanoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving metal carboxylates.
Medicine: It is explored for its potential use in drug formulations and as a calcium supplement.
Mécanisme D'action
The mechanism of action of calcium decanoate involves its role as a calcium ion source. Calcium ions play a vital role in various physiological processes, including signal transduction pathways, muscle contraction, and bone health . This compound releases calcium ions into the bloodstream, where they can interact with various molecular targets and pathways, such as calcium ion channels and binding proteins.
Comparaison Avec Des Composés Similaires
Calcium decanoate can be compared with other calcium carboxylates, such as calcium octanoate and calcium dodecanoate. These compounds share similar structures but differ in their alkyl chain lengths, which affect their chemical behavior and applications . For example:
Calcium octanoate: Has a shorter alkyl chain and is less hydrophobic compared to this compound.
Calcium dodecanoate: Has a longer alkyl chain and exhibits different precipitation behavior in aqueous solutions.
This compound is unique due to its specific alkyl chain length, which provides a balance between hydrophobic interactions and hydration effects, making it suitable for various applications .
Propriétés
Numéro CAS |
13747-30-3 |
|---|---|
Formule moléculaire |
C10H20CaO2 |
Poids moléculaire |
212.34 g/mol |
Nom IUPAC |
calcium;decanoate |
InChI |
InChI=1S/C10H20O2.Ca/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12); |
Clé InChI |
CBTNMNPOHBZVNW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Ca+2] |
SMILES canonique |
CCCCCCCCCC(=O)O.[Ca] |
Apparence |
Solid powder |
Key on ui other cas no. |
13747-30-3 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Calcium bis(caprate); Calcium caprate; Calcium decanoate; Decanoic acid, calcium salt. |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One](/img/structure/B1668144.png)
![2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid](/img/structure/B1668145.png)

![4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione](/img/structure/B1668148.png)


![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1668155.png)

![L-Proline,N-[1-carboxy-5-[[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-1H-indol-2-yl]carbonyl]amino]pentyl]alanyl-](/img/structure/B1668159.png)

